molecular formula C4H5N3O3 B184814 Methyl 1-hydroxy-1H-1,2,3-triazole-5-carboxylate CAS No. 198754-69-7

Methyl 1-hydroxy-1H-1,2,3-triazole-5-carboxylate

Cat. No.: B184814
CAS No.: 198754-69-7
M. Wt: 143.1 g/mol
InChI Key: QMAOQFQTPPAEIL-UHFFFAOYSA-N
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Description

Methyl 1-hydroxy-1H-1,2,3-triazole-5-carboxylate (CAS Registry Number: 198754-69-7) is a high-value 1,2,3-triazole derivative with significant applications in medicinal chemistry and antimicrobial research. The compound is characterized by its molecular formula of C4H5N3O3 and a molecular weight of 143.10 g/mol . Its structure features both a hydroxy group and a methyl ester on the 1,2,3-triazole core, making it a versatile building block for further chemical synthesis and structure-activity relationship studies. This compound is of particular interest in the development of novel antimicrobial agents. Research has demonstrated that integrating the 1H-1,2,3-triazole moiety into molecular scaffolds, such as that of the established antibiotic metronidazole, can yield new derivatives with enhanced biological activity . Specifically, synthetic 1,2,3-triazole derivatives have shown excellent potent activity against both fungal and bacterial growth, outperforming the parent compounds in laboratory studies . The 1,2,3-triazole ring system is a privileged structure in drug discovery due to its widespread applications in biochemical, pharmaceutical, and biomedicinal sciences . This compound is supplied as a high-purity material for research purposes. This product is intended for use in laboratory research only and is classified as "For Research Use Only (RUO)." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

methyl 3-hydroxytriazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O3/c1-10-4(8)3-2-5-6-7(3)9/h2,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMAOQFQTPPAEIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=NN1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and General Procedure

The reaction begins with the deprotonation of the β-ketoester by DBU, generating a resonance-stabilized enolate. This intermediate undergoes cycloaddition with an azide to form the triazole ring. Subsequent protonation and tautomerization yield the final 5-hydroxy-triazole product.

General Procedure (GP2):

  • Substrate Preparation: Combine β-ketoester (1.2 equiv) and azide (1 equiv) in acetonitrile (0.2 M).

  • Base Addition: Add DBU (1.2 equiv) and stir the mixture at 50°C for 12–16 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure and purify via flash chromatography (MeOH/DCM/AcOH 90:10:0.1).

Analytical Characterization

Products are characterized by NMR, IR, and HRMS. For example, 5a (R = phenyl) exhibits:

  • ¹H NMR (400 MHz, CDCl₃): δ 12.82 (bs, 1H, OH), 7.80–7.39 (m, 5H, Ar-H), 2.25 (s, 3H, CH₃).

  • IR (KBr): 1852 cm⁻¹ (C=O stretch), 1493 cm⁻¹ (triazole ring).

Phase-Transfer Catalysis (PTC) Approach

Phase-transfer catalysis offers an alternative route under milder conditions, ideal for acid-sensitive substrates. This method employs tetrabutylammonium bromide (TBAB) as a catalyst and potassium hydroxide as a base.

Reaction Setup and Workflow

General Procedure (GP3):

  • Reagent Mixing: Combine azide (1 equiv), β-ketoester (1 equiv), TBAB (10 mol%), and KOH (2 equiv) in diethyl ether (0.2 M).

  • Stirring: Vigorously stir the mixture at room temperature for 4 hours.

  • Acidification: Add acetic acid to dissolve the potassium salt intermediate, followed by chromatography (MeOH/DCM 1:9).

Comparative Performance

The PTC method achieves comparable yields to DBU-mediated synthesis but with shorter reaction times (4 hours vs. 12–16 hours). For instance, 5a is obtained in 95% yield using PTC versus 80% with DBU.

Advantages:

  • Avoids high temperatures, reducing side reactions.

  • Compatible with moisture-sensitive substrates.

Limitations:

  • Requires stoichiometric KOH, complicating waste management.

Critical Comparison of Synthetic Methods

ParameterDBU MethodPTC Method
Reaction Time 12–16 hours4 hours
Temperature 50°CRoom temperature
Yield Range 56–95%62–95%
Substrate Tolerance BroadModerate

Key Takeaways:

  • DBU is preferable for electron-deficient azides.

  • PTC excels in rapid, low-temperature syntheses.

Chemical Reactions Analysis

Regioselective Reduction of Ester Groups

The C(5) ester group in 1,2,3-triazole derivatives undergoes regioselective reduction with NaBH₄:

  • Reaction : Reduction of methyl esters to hydroxymethyl groups .
  • Conditions :
    • NaBH₄ (2–4 equiv) in MeOH/THF (1:1) at room temperature .
    • Reaction time: 2–6 hours depending on substituents .

Example :Methyl esterNaBH4,MeOH THFHydroxymethyl derivative\text{Methyl ester}\xrightarrow{\text{NaBH}_4,\text{MeOH THF}}\text{Hydroxymethyl derivative}

Functionalization of the Hydroxyl Group

The hydroxyl group at N(1) can participate in alkylation or acylation reactions:

  • Alkylation : Mitsunobu reaction with alcohols introduces alkyl chains .
    • Conditions : DIAD, PPh₃, THF, 0°C to RT .
  • Acylation : Reaction with acyl chlorides in the presence of base .

Example :1 Hydroxy triazole+R XMitsunobu1 Alkoxy triazole\text{1 Hydroxy triazole}+\text{R X}\xrightarrow{\text{Mitsunobu}}\text{1 Alkoxy triazole}

Ester Hydrolysis

The methyl ester can be hydrolyzed to the carboxylic acid under basic conditions:

  • Conditions :
    • NaOH (2 equiv) in MeOH/H₂O (3:1) at 80°C for 4–6 hours .
    • Yields: >90% for analogous triazole-5-carboxylic acids .

Example :Methyl esterNaOH MeOH H2OCarboxylic acid\text{Methyl ester}\xrightarrow{\text{NaOH MeOH H}_2\text{O}}\text{Carboxylic acid}

Cross-Coupling Reactions

The triazole ring can participate in Suzuki–Miyaura cross-coupling if halogenated:

  • Conditions :
    • Pd(OAc)₂ (5 mol%), K₂CO₃ (3 equiv), THF/H₂O (3:1) at 85°C .
    • Yields: 82–91% for aryl-substituted triazoles .

Example :Halogenated triazole+Aryl boronic acidPd catalystAryl substituted triazole\text{Halogenated triazole}+\text{Aryl boronic acid}\xrightarrow{\text{Pd catalyst}}\text{Aryl substituted triazole}

Table 1: Reduction of 1,2,3-Triazole Esters with NaBH₄

Substituent at N(1)Reaction Time (h)Equivalents of NaBH₄Yield (%)
β-Ketone2285
Alkyl6472

Table 2: Cycloaddition Yields for 5-Hydroxy-Triazoles

Azide Typeβ-KetoesterYield (%)
Aryl azideMethyl acetoacetate78
Pyridyl azideEthyl benzoylacetate82

Structural Confirmation

  • NMR Analysis : Key signals include:
    • δ 7.9–8.1 ppm (triazole proton) .
    • δ 3.7–4.6 ppm (methyl ester and hydroxyl-bearing CH groups) .
  • X-ray Crystallography : Confirms regiochemistry and hydrogen bonding (e.g., intramolecular H-bonds in hydroxyl derivatives) .

Mechanism of Action

The mechanism of action of Methyl 1-hydroxy-1H-1,2,3-triazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives such as Methyl-1H-1,2,4-triazole-3-carboxylate and various substituted triazoles .

Uniqueness

Methyl 1-hydroxy-1H-1,2,3-triazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group and the carboxylate ester makes it more reactive and versatile compared to other triazole derivatives .

Biological Activity

Methyl 1-hydroxy-1H-1,2,3-triazole-5-carboxylate (MHTC) is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article explores the biological activity of MHTC, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

MHTC has a molecular formula of C₅H₅N₃O₃ and a molecular weight of approximately 143.10 g/mol. Its structure features a triazole ring with hydroxyl and carboxylate functional groups, which enhance its reactivity and potential for biological interactions. The unique substitution pattern of MHTC contributes to its distinct chemical properties compared to other triazole derivatives.

Antimicrobial Activity

Research indicates that MHTC exhibits significant antimicrobial properties. The presence of the triazole ring is crucial for its interaction with biological targets, leading to inhibition of bacterial growth. Studies have shown that MHTC and its derivatives can effectively combat various pathogens due to their electron-withdrawing nature, which enhances binding to microbial enzymes .

Comparative Antimicrobial Efficacy

A comparative study on various triazole derivatives demonstrated that MHTC shows potent antibacterial activity against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be lower than those for many conventional antibiotics, indicating its potential as an alternative antimicrobial agent .

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
This compound3216
Metronidazole6432
Ciprofloxacin84

Anticancer Properties

MHTC has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Studies

  • Inhibition of Breast Cancer Cells : A study reported that treatment with MHTC resulted in a significant decrease in cell viability in MCF-7 cells at concentrations above 25 µM. The IC50 value was determined to be approximately 20 µM, indicating strong anticancer activity .
  • Mechanistic Insights : Further investigations revealed that MHTC activates the p53 signaling pathway, leading to increased expression of pro-apoptotic factors such as Bax while decreasing anti-apoptotic Bcl-2 levels . This suggests that MHTC may serve as a potential lead compound in cancer therapy.

The biological activity of MHTC is attributed to its ability to interact with specific molecular targets within cells. The triazole ring can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit enzymes involved in DNA synthesis or metabolic pathways critical for pathogen survival or cancer cell proliferation.

Pathway Modulation

The compound's interaction with key signaling pathways such as NF-κB and apoptosis-related pathways contributes to its observed biological effects. Inhibition of NF-κB signaling has been linked to reduced inflammation and enhanced neuroprotective effects in models of neurodegeneration .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Methyl 1-hydroxy-1H-1,2,3-triazole-5-carboxylate?

The compound is typically synthesized via [3+2] cycloaddition reactions between azides and alkynes. For example, ruthenium-catalyzed reactions (e.g., using {(Tp)(PPh₃)₂Ru(N₃)}) in toluene under reflux conditions have been effective for analogous triazole derivatives, yielding products that are purified via silica gel chromatography . Optimization of catalyst loading, solvent choice, and reaction time is critical to maximize yield and regioselectivity.

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve bond lengths, angles, and anisotropic displacement parameters. Programs like WinGX and ORTEP facilitate visualization of molecular geometry and packing . For similar triazoles, deviations from ideal tetrahedral angles (e.g., C–CH₂–N angles up to 112°) highlight steric or electronic effects .

Q. What spectroscopic techniques confirm the identity and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies proton environments and substituent positions. Infrared (IR) spectroscopy verifies functional groups (e.g., carbonyl stretch ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight. Purity is assessed via HPLC or GC coupled with melting point analysis .

Advanced Research Questions

Q. How do intermolecular hydrogen bonds influence the crystallization of this compound?

Graph set analysis (as per Etter’s rules) reveals hydrogen-bonding motifs (e.g., chains or rings) that stabilize crystal lattices. For triazoles, the hydroxy group often participates in O–H···N or O–H···O interactions, affecting packing efficiency and polymorphism. Computational tools (e.g., Mercury CSD) predict these interactions using crystallographic data .

Q. What strategies address contradictions in reported synthetic yields or regioselectivity?

Discrepancies may arise from catalyst choice (e.g., Cu vs. Ru), solvent polarity, or azide/alkyne stoichiometry. Systematic Design of Experiments (DoE) can optimize parameters. For example, ruthenium catalysts favor 1,5-disubstituted triazoles, while copper(I) promotes 1,4-regioisomers . Kinetic vs. thermodynamic control should also be evaluated.

Q. How is the compound’s stability under varying storage conditions assessed?

Accelerated stability studies (e.g., 40°C/75% RH for 6 months) monitor degradation via HPLC. Thermo-gravimetric analysis (TGA) determines decomposition temperatures. For similar triazoles, storage in inert atmospheres (N₂) at –20°C prevents hydrolysis or oxidation .

Q. What computational methods predict the compound’s reactivity or bioactivity?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. Molecular docking (e.g., AutoDock Vina) screens for binding affinity with biological targets, such as enzymes inhibited by triazole carboxylates . QSAR models correlate substituent effects with activity.

Methodological Considerations

Q. How are reaction conditions optimized for large-scale synthesis?

Flow chemistry (e.g., microcapillary reactors) enhances heat/mass transfer and safety for exothermic cycloadditions. Process Analytical Technology (PAT) tools (e.g., in-situ IR) monitor reaction progress in real time. Green chemistry principles (e.g., solvent substitution with PEG) reduce environmental impact .

Q. What crystallographic software tools are essential for resolving structural ambiguities?

SHELXL refines disordered atoms or twinned crystals. Olex2 integrates solution, refinement, and visualization. PLATON checks for missed symmetry or voids. For challenging cases, synchrotron radiation improves data resolution .

Q. How do researchers validate the absence of cytotoxic byproducts in pharmacological studies?

Ames tests and MTT assays screen for mutagenicity and cell viability. LC-MS/MS quantifies trace impurities (e.g., unreacted azides). Structural analogs (e.g., Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate) provide reference toxicity profiles .

Q. Notes

  • Avoid abbreviations; use full chemical names.
  • For SHELX workflows, cite ; for synthetic protocols, cite .
  • Cross-reference physicochemical data (e.g., density 1.49 g/cm³ ) with experimental results.

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